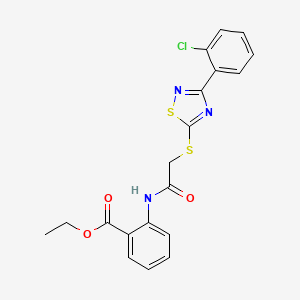

Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S2/c1-2-26-18(25)13-8-4-6-10-15(13)21-16(24)11-27-19-22-17(23-28-19)12-7-3-5-9-14(12)20/h3-10H,2,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBNJSMIFVERED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinated aromatic aldehyde under acidic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a chlorophenyl halide.

Formation of the Amide Bond: The amide bond is formed by reacting the thiadiazole-chlorophenyl intermediate with ethyl 2-amino benzoate under dehydrating conditions.

Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Hydrolysis

-

Conditions : Alkaline or acidic media.

-

Outcome : Cleavage of ester or amide bonds, yielding carboxylic acids or amides.

-

Relevance : Hydrolysis under controlled conditions can modify the compound’s solubility or bioavailability .

Oxidation/Reduction

-

Oxidation : Thiols or thioether groups may oxidize to sulfoxides/sulfones using reagents like hydrogen peroxide.

-

Reduction : Amide or ester bonds can be reduced (e.g., LiAlH₄) to generate amines or alcohols.

-

Example : Reduction of amide groups in related thiadiazoles yields primary amines, which can further react in substitution .

Substitution Reactions

-

Nucleophilic Attack : The thiadiazole sulfur atom acts as a leaving group, allowing substitution with amines, thiols, or alcohols.

-

Electrophilic Substitution : Halogenation (e.g., bromine) can modify aromatic rings.

Enzymatic Interactions

-

Mechanism : The compound interacts with biological targets (e.g., enzymes) via sulfur-containing groups, potentially inhibiting activity .

Comparison of Reaction Types

Thiadiazole Derivatives’ Reactivity

-

Antimicrobial Activity : Thiadiazole derivatives with thioether linkages exhibit antibacterial effects due to sulfur-mediated interactions .

-

Enzyme Inhibition : Substituted thiadiazoles interact with enzymes (e.g., COX, LOX), showing anti-inflammatory properties .

Influence of Functional Groups

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has demonstrated potent antimicrobial properties against various bacterial strains. Research indicates that compounds containing thiadiazole moieties often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Case Study : A study evaluating a series of thiadiazole derivatives found that those with a chlorophenyl substitution exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of the chlorophenyl group in the compound enhances its efficacy against these pathogens .

Anticancer Properties

The anticancer potential of this compound arises from its structural similarity to known anticancer agents. Thiadiazole derivatives have been extensively studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A recent investigation on a related thiadiazole compound showed that it inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 5 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival . This suggests that this compound may share similar pathways for anticancer activity.

Neurological Applications

The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurological disorders such as Alzheimer's disease. Inhibitors of acetylcholinesterase can enhance cholinergic transmission, which is often impaired in neurodegenerative conditions.

Research Insight : A study focusing on acetylcholinesterase inhibitors demonstrated that compounds with thiadiazole scaffolds showed promising results in enhancing cognitive function in animal models. The mechanism involved competitive inhibition at the active site of the enzyme, leading to increased levels of acetylcholine .

Summary of Findings

The applications of this compound span multiple therapeutic areas:

| Application Type | Biological Activity | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | Disruption of cell wall synthesis |

| Anticancer | Inhibition of MCF-7 cell proliferation | Induction of apoptosis |

| Neurological | Potential acetylcholinesterase inhibitor | Enhancement of cholinergic transmission |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole ring and chlorophenyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Thiadiazole vs. Thiazole/Triazole Derivatives

- Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate (): Replaces the 2-chlorophenyl group with a meta-tolyl (m-tolyl) substituent. This may alter binding affinity in enzymatic targets .

- Triazole Derivatives (): Compounds like 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[1,1'-biphenyl]-2-ylacetamide replace the thiadiazole with a triazole core. Triazoles offer additional hydrogen-bonding sites, which could enhance interactions with biological targets but reduce metabolic stability compared to thiadiazoles .

Substituent Effects on Pharmacokinetics

- Chlorophenyl vs. Pyrimidinyl Groups: The target’s 2-chlorophenyl group contrasts with the 4,6-dimethylpyrimidin-2-yl group in Ethyl 3-((2-(2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamido)-thiazol-5-yl)methyl)benzoate (). However, chlorine’s electronegativity may enhance dipole interactions in the target compound .

- Biphenyl vs. Benzoate Esters: The biphenyl group in ’s acetamide derivatives increases molecular weight and lipophilicity, which might impede solubility.

Linker and Functional Group Variations

- Acetamido vs. Pentanoic Acid Chains: Compound 26 () introduces a pentanoic acid chain instead of an ethyl benzoate. The carboxylic acid group enhances hydrophilicity, favoring renal excretion but limiting blood-brain barrier penetration compared to the target’s ester .

- Thioether vs. Sulfonamide Linkers: highlights benzamide derivatives with sulfonamide linkers (e.g., N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide). Sulfonamides exhibit stronger hydrogen-bonding capacity, whereas thioethers in the target compound prioritize metabolic stability .

Comparative Data Table

Biological Activity

Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiadiazole Ring : The initial reaction involves 2-chlorobenzoyl chloride with thiosemicarbazide to create an intermediate that cyclizes to form the thiadiazole ring.

- Acetamido Group Introduction : The thiadiazole derivative is then reacted with o-tolylamine and acetic anhydride to yield the target compound.

- Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The thiadiazole moiety can inhibit enzymes critical for cellular processes, including DNA replication and protein synthesis.

- Reactive Intermediates Formation : The compound can form reactive intermediates that disrupt normal cellular functions, leading to apoptosis in cancer cells .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 8.33 - 23.15 µM |

| Pseudomonas aeruginosa | 11.29 - 77.38 µM |

The compound showed effectiveness against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings suggest its potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These results indicate that the compound has a promising profile as a chemotherapeutic agent .

Case Studies

In recent studies focusing on the structure-activity relationship (SAR), modifications to the thiadiazole ring have led to enhanced biological activities. For instance, derivatives with varying substituents on the thiadiazole ring showed improved potency against specific cancer cell lines compared to the parent compound .

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate?

- Methodology : The compound can be synthesized via multistep reactions involving:

- Thiadiazole core formation : Reacting 2-chlorophenyl precursors with thiourea derivatives under reflux conditions to form the 1,2,4-thiadiazole ring (analogous to methods in and ).

- Acetamido linkage : Coupling the thiadiazole intermediate with ethyl 2-aminobenzoate derivatives using coupling agents like ethyl chlorooxoacetate (similar to , where THF is used as the solvent at 273 K).

- Thioether bond formation : Introducing the thioacetamido group via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives under basic conditions) .

Q. How is the compound characterized spectroscopically?

- Key techniques :

- ¹H NMR : Peaks for aromatic protons (δ 7.16–7.35 ppm), acetamido NH (δ ~12 ppm), and ester groups (e.g., ethoxy protons at δ 1.50–1.56 ppm) are critical (see and for analogous assignments).

- Chromatography : HPLC or TLC with UV detection (254 nm) confirms purity ( uses chromatographic methods for structural validation).

- Mass spectrometry : Exact mass (e.g., ~402.039 Da for related derivatives in ) ensures molecular integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

- Strategies :

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates (as in ).

- Catalysis : Adding glacial acetic acid (5 drops) during reflux enhances reaction rates ( ).

- Temperature control : Maintaining 273 K during coupling steps minimizes side reactions ( ).

Q. How to resolve contradictions in spectral data during structure elucidation?

- Case example : Discrepancies in ¹H NMR signals for NH groups (δ 12.02–12.18 ppm in ) may arise from tautomerism or hydrogen bonding.

- Solutions :

- 2D NMR : Use HSQC or HMBC to correlate protons with adjacent carbons.

- Variable-temperature NMR : Resolves dynamic effects (e.g., broadening due to exchange).

- Comparative analysis : Cross-reference with analogous compounds (e.g., ’s thioureido derivatives) .

Q. What computational methods predict the compound’s biological activity?

- Molecular docking : used docking studies to identify interactions with target proteins (e.g., enzymes or receptors).

- Protocol :

Prepare the compound’s 3D structure (e.g., using Gaussian or AutoDock).

Dock into active sites (e.g., PDB: 1XYZ) with flexible side chains.

Analyze binding affinity (ΔG) and hydrogen-bonding networks.

- Validation : Compare results with in vitro assays (e.g., enzyme inhibition) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Functionalization strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.